molecular formula C11H12BrN3 B11855652 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline

6-Bromo-2-hydrazinyl-4,8-dimethylquinoline

Cat. No.: B11855652
M. Wt: 266.14 g/mol
InChI Key: WZTLPYXAAKTTRX-UHFFFAOYSA-N
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Description

6-Bromo-2-hydrazinyl-4,8-dimethylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 6, a hydrazinyl group at position 2, and methyl groups at positions 4 and 8. Its synthesis involves a multi-step process starting from 4-bromoaniline. Cyclization with ethyl acetoacetate in polyphosphoric acid yields 6-bromo-4-hydroxy-2-methylquinoline, which is subsequently treated with phosphorus oxychloride to form the 4-chloro intermediate. Reaction with hydrazine hydrate replaces the chloro group with hydrazinyl, yielding the final product .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

(6-bromo-4,8-dimethylquinolin-2-yl)hydrazine

InChI

InChI=1S/C11H12BrN3/c1-6-4-10(15-13)14-11-7(2)3-8(12)5-9(6)11/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

WZTLPYXAAKTTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C)NN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline typically involves the bromination of 2-hydrazinyl-4,8-dimethylquinoline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydrazinyl-4,8-dimethylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of quinoline, including 6-bromo-2-hydrazinyl-4,8-dimethylquinoline, may be effective in treating neurological conditions. A patent describes the use of pyridazineone compounds for conditions such as stroke and neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease) by mitigating excitatory amino acid-induced damage in the brain .

Case Study:

A study conducted on quinoline derivatives demonstrated their ability to inhibit calcium influx in neurons, which is crucial for preventing excitotoxicity associated with various neurological disorders .

Antibacterial Activity

Quinoline derivatives have shown promising antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The substituent effects on the quinoline ring enhance their activity against these bacteria. Compounds linked with hydrazone have been reported to exhibit good growth inhibition against targeted bacteria .

Data Table: Antibacterial Activity of Quinoline Derivatives

Compound NameMIC (mg/ml)Target Bacteria
This compound12.5 - 50Staphylococcus aureus, E. coli
Quinoline derivative with hydrazone0.125 - 8Streptococcus pyogenes, Pseudomonas aeruginosa

Antioxidant Properties

The antioxidant capacity of quinoline derivatives has been explored, with some compounds showing effective scavenging activity against free radicals. This property is vital for developing treatments for oxidative stress-related diseases .

Case Study:

Research demonstrated that certain quinoline derivatives exhibited significant antioxidant activity compared to standard DPPH assays, indicating their potential as therapeutic agents in oxidative stress management .

Antimalarial Activity

Recent studies have focused on enhancing the antimalarial efficacy of quinoline compounds through hybridization with known antimalarial drugs like artemisinin. Such combinations aim to improve effectiveness while minimizing side effects associated with traditional treatments .

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Characterization Data :

  • IR : N–H stretches at ~3241 cm⁻¹ and C=N vibrations at ~1639 cm⁻¹ .
  • NMR : Methyl protons appear at δ 2.35 ppm (singlet), aromatic protons between δ 6.76–8.10 ppm, and hydrazinyl protons as broad signals .
  • Applications : Serves as a precursor for hydrazone ligands in coordination chemistry (e.g., copper(II) complexes) and exhibits antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline and analogous quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Synthesis Method Applications
This compound Br (C6), NHNH₂ (C2), CH₃ (C4, C8) C₁₁H₁₁BrN₃ 273.13 Hydrazinyl enables coordination; hydrogen bonding affects solubility Hydrazine substitution of 4-chloro intermediate Antimicrobial agents, metal complexation
6-Bromo-2-chloro-4,8-dimethylquinoline Br (C6), Cl (C2), CH₃ (C4, C8) C₁₁H₉BrClN 270.55 Chloro group acts as a leaving group; higher reactivity in substitutions Direct chlorination or halogen exchange Intermediate for further functionalization
4,7-Dichloro-2,8-dimethylquinoline Cl (C4, C7), CH₃ (C2, C8) C₁₁H₉Cl₂N 232.10 Electron-withdrawing Cl groups reduce electron density Condensation of 2,3-dimethylaniline with malonic acid in POCl₃ Antifungal, antibacterial agents
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride Br (C6), CH₃ (C4, C4), saturated ring C₁₁H₁₅BrClN 292.60 Partial saturation enhances stability; altered planarity affects bioactivity Reduction of quinoline core followed by alkylation Pharmaceutical intermediates
6-Bromo-2-isopropoxy-4-methylquinoline Br (C6), OCH(CH₃)₂ (C2), CH₃ (C4) C₁₃H₁₄BrNO 280.16 Isopropoxy group increases lipophilicity; ether linkage modifies reactivity Nucleophilic substitution of 2-chloro precursor with isopropanol Organic synthesis; potential agrochemicals
3,4-Dibromo-5,8-dimethylquinoline Br (C3, C4), CH₃ (C5, C8) C₁₁H₉Br₂N 329.01 Steric hindrance from dual Br substituents; strong electron-withdrawing effects Bromination of dimethylquinoline precursors Catalysis, materials science

Physicochemical Properties

  • Hydrazinyl vs. Chloro : The hydrazinyl group (NHNH₂) introduces hydrogen-bonding capability, enhancing solubility in polar solvents, whereas chloro derivatives are more lipophilic .
  • Electron Effects : Bromine at position 6 (electron-withdrawing) decreases electron density in all analogs, but substituents like isopropoxy (electron-donating) counteract this effect .

Biological Activity

6-Bromo-2-hydrazinyl-4,8-dimethylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C11H12BrN3C_{11}H_{12}BrN_3 with a molecular weight of approximately 270.14 g/mol. The compound features a quinoline structure, characterized by a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The specific substitutions at the 6-position (bromine) and the 2-position (hydrazinyl group) contribute to its unique chemical reactivity and biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells, indicating that this compound may share these mechanisms of action.

Antimicrobial Properties

In addition to its antitumor effects, this compound also displays antimicrobial activity. Compounds with similar structural features have been documented to possess antibacterial and antifungal properties. Preliminary investigations suggest that this compound could inhibit the growth of various pathogens, although specific data on its spectrum of activity remains limited .

Interaction with Biological Targets

Interaction studies have indicated that this compound may bind to enzymes involved in metabolic pathways or cellular signaling. This binding could influence critical processes such as apoptosis and cell proliferation in cancer cells. Further research is necessary to fully elucidate these mechanisms and determine the compound's specific targets within biological systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound Name Structure Features Unique Aspects
6-Bromo-4-chloro-2,8-dimethylquinolineContains chlorine instead of hydrazinylExhibits different reactivity due to chlorine
4-Amino-2,8-dimethylquinolineAmino group instead of hydrazinylPotentially different biological activity
6-Bromo-2,4,8-trimethylquinolineAdditional methyl groupAlters steric hindrance and electronic properties
2-HydrazinylquinolineLacks bromine substitutionDifferent reactivity profile due to absence of halogen

The unique combination of the bromine atom and hydrazinyl group at specific positions on the quinoline framework gives this compound distinct chemical reactivity and potential biological activity compared to its analogs.

Case Study: Antitumor Efficacy

A study involving various derivatives of quinoline highlighted the efficacy of compounds similar to this compound against cancer cell lines such as HeLa and MCF-7. The results indicated IC50 values ranging from 5 to 19 µM for these derivatives, suggesting that modifications on the quinoline structure can enhance anticancer activity significantly .

Research Findings on Antimicrobial Activity

Another study assessed the antimicrobial properties of several quinoline derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial potential for compounds related to this compound .

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